4-Acetamido-3,5-difluorobenzaldehyde
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Overview
Description
4-Acetamido-3,5-difluorobenzaldehyde is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of acetamido and difluorobenzaldehyde functional groups, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3,5-difluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.
Acetylation: The 3,5-difluorobenzaldehyde undergoes acetylation to introduce the acetamido group. This step often involves the use of acetic anhydride and a catalyst such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-3,5-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: 4-Acetamido-3,5-difluorobenzoic acid.
Reduction: 4-Acetamido-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamido-3,5-difluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamido-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the difluorobenzaldehyde moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the acetamido group, making it less versatile in biological applications.
4-Acetamidobenzaldehyde: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
3,4-Difluorobenzaldehyde: Different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness: 4-Acetamido-3,5-difluorobenzaldehyde stands out due to the presence of both acetamido and difluorobenzaldehyde groups, which confer unique chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds.
Properties
IUPAC Name |
N-(2,6-difluoro-4-formylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO2/c1-5(14)12-9-7(10)2-6(4-13)3-8(9)11/h2-4H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTBVGOTJSRNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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